molecular formula C16H19N3OS B5575811 N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

Cat. No.: B5575811
M. Wt: 301.4 g/mol
InChI Key: MYWYAASHXRKDJV-UHFFFAOYSA-N
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Description

N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is a synthetic organic compound characterized by a thiadiazole ring substituted with a 4-methylphenyl group and a cyclohexanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide typically involves the following steps:

  • Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative, such as 4-methylbenzoic acid, under acidic conditions. This reaction forms the 1,3,4-thiadiazole ring with a 4-methylphenyl substituent.

  • Cyclohexanecarboxamide Attachment: : The cyclohexanecarboxamide moiety is introduced by reacting the thiadiazole intermediate with cyclohexanecarbonyl chloride in the presence of a base like triethylamine. This step typically requires an inert atmosphere and controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to multi-kilogram batches.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst, which may reduce the thiadiazole ring or the carboxamide group.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can occur, particularly at the aromatic ring or the thiadiazole ring, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen with a catalyst.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced thiadiazole derivatives, amines.

    Substitution Products: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide has several applications in scientific research:

  • Medicinal Chemistry: : This compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

  • Materials Science: : The compound’s unique structure makes it a candidate for use in the development of novel materials, such as organic semiconductors or polymers with specific electronic properties.

  • Biological Studies: : It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism by which N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide exerts its effects involves several molecular targets and pathways:

  • Molecular Targets: : The compound may interact with enzymes, receptors, or ion channels, modulating their activity. For example, it could inhibit specific enzymes involved in inflammatory pathways or bind to receptors that regulate cell proliferation.

  • Pathways Involved: : The compound’s effects could be mediated through pathways such as the NF-κB pathway for anti-inflammatory action or the PI3K/Akt pathway for anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
  • N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
  • N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

Uniqueness

N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This methyl group can affect the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets compared to its analogs with different substituents.

Properties

IUPAC Name

N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS/c1-11-7-9-13(10-8-11)15-18-19-16(21-15)17-14(20)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYWYAASHXRKDJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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